molecular formula C12H16ClNO3 B13546517 Tert-butyl (2-chloro-6-(hydroxymethyl)phenyl)carbamate

Tert-butyl (2-chloro-6-(hydroxymethyl)phenyl)carbamate

Cat. No.: B13546517
M. Wt: 257.71 g/mol
InChI Key: URHUOQGRBDAWCG-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a phenyl ring substituted with a chloro and a hydroxymethyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 2-chloro-6-(hydroxymethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction time: 1-2 hours

Industrial Production Methods: On an industrial scale, the production of tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol

    Substitution: Sodium azide in dimethylformamide, thiourea in ethanol

Major Products:

  • Oxidation of the hydroxymethyl group yields formyl or carboxyl derivatives.
  • Reduction of the nitro group yields the corresponding amine.
  • Substitution of the chloro group yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in peptide synthesis.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Studied for its potential use in enzyme inhibition.
  • Investigated for its role in modulating biological pathways.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Evaluated for its therapeutic properties in drug development.

Industry:

  • Utilized in the production of agrochemicals.
  • Applied in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, affecting their function. The molecular pathways involved may include inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

  • tert-Butyl N-phenylcarbamate
  • tert-Butyl N-(2-chlorophenyl)carbamate
  • tert-Butyl N-(6-hydroxymethylphenyl)carbamate

Comparison:

    tert-Butyl N-phenylcarbamate: Lacks the chloro and hydroxymethyl substituents, making it less reactive in certain substitution reactions.

    tert-Butyl N-(2-chlorophenyl)carbamate: Lacks the hydroxymethyl group, reducing its potential for oxidation reactions.

    tert-Butyl N-(6-hydroxymethylphenyl)carbamate: Lacks the chloro group, affecting its reactivity in nucleophilic substitution reactions.

The unique combination of the chloro and hydroxymethyl groups in tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate makes it a versatile compound with distinct reactivity and applications.

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-10-8(7-15)5-4-6-9(10)13/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

URHUOQGRBDAWCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)CO

Origin of Product

United States

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